Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound characterized by its unique thieno-pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its biological activity against various targets. Its chemical properties and structural features make it a subject of interest in organic synthesis and pharmaceutical research.
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate belongs to the class of thieno-pyrimidines, which are recognized for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of chlorine and ethyl ester functional groups enhances its reactivity and potential pharmacological applications.
The synthesis of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate typically involves multi-step reactions starting from simpler precursors. Commonly used methods include:
For example, one synthetic route involves the reaction of ethyl 2-chloroacetoacetate with malononitrile followed by cyclization to yield the thieno-pyrimidine core structure. Subsequent chlorination introduces the chlorine substituent at the 4-position, yielding ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate .
The molecular structure of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate features a thieno-pyrimidine ring system with an ethyl ester group at the carboxylic acid position. The chlorine atom is positioned at the 4-carbon of the pyrimidine ring.
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate can participate in various chemical reactions due to its reactive functional groups:
These reactions are often facilitated by specific catalysts or conditions (e.g., acid/base catalysis for hydrolysis), allowing for selective modifications of the molecule's functional groups.
The mechanism of action of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate primarily relates to its interactions with biological targets such as enzymes or receptors involved in disease pathways. For instance, compounds derived from this scaffold have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis.
Research has shown that derivatives of thieno-pyrimidines exhibit varying degrees of inhibition against VEGFR-2, with some compounds demonstrating IC50 values in the nanomolar range, indicating potent biological activity .
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is typically a solid at room temperature with a melting point that may vary based on purity and crystalline form.
Key chemical properties include:
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate has several applications in scientific research:
Solid-phase organic synthesis (SPOS) has emerged as a powerful methodology for constructing thieno[3,2-d]pyrimidine libraries with enhanced efficiency and purity. This approach enables rapid parallel synthesis of derivatives by anchoring key intermediates to polymeric resins, facilitating straightforward purification through simple filtration steps. The 4-chloro moiety in ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate serves as an ideal handle for resin immobilization, typically through nucleophilic substitution with amine-functionalized solid supports. Wang resin and Rink amide resin have demonstrated particular utility in this context due to their acid-labile linkage characteristics, allowing mild cleavage conditions that preserve the integrity of the thienopyrimidine scaffold [5].
The SPOS workflow involves three critical stages: First, the resin functionalization phase where ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate undergoes nucleophilic displacement with the resin-bound amine. Second, the diversity introduction phase where various nucleophiles (amines, alcohols, thiols) displace the remaining chlorine atom under mild heating (60-80°C). Finally, the cleavage phase utilizing trifluoroacetic acid (TFA)/dichloromethane mixtures liberates the desired derivatives while simultaneously removing acid-labile protecting groups when present. This methodology has enabled the synthesis of morpholine-based PI3K inhibitors with improved reaction efficiencies (average yields >85% per step) and reduced purification requirements compared to solution-phase routes. The technique proves especially valuable for generating combinatorial libraries targeting structure-activity relationship studies around the thienopyrimidine core [5].
Table 1: SPOS Resin Systems for Thienopyrimidine Synthesis
Resin Type | Linker Chemistry | Cleavage Conditions | Advantages |
---|---|---|---|
Wang Resin | Ester linkage | 20-50% TFA/DCM | Compatibility with diverse nucleophiles |
Rink Amide | Amide linkage | 20-95% TFA/DCM | Mild cleavage preserves acid-sensitive groups |
Tentagel | Polyethylene glycol spacer | TFA/water mixtures | Enhanced swelling in polar solvents |
Traditional amination routes for thienopyrimidines often require harsh chlorination agents like phosphorus oxychloride (POCl₃) to generate the reactive 4-chloro intermediates. Recent methodologies circumvent this step through BOP-mediated direct amination [(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] of thienopyrimidinone precursors. This approach offers significant advantages including milder reaction conditions, reduced formation of toxic byproducts, and improved functional group tolerance [5].
The BOP-mediated protocol involves activating the pyrimidinone oxygen for nucleophilic displacement through in situ phosphonium complex formation. When ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate is treated with BOP reagent (1.2 equiv) and diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous acetonitrile or DMF, it forms a reactive intermediate within 15-30 minutes at 0°C. Subsequent addition of primary or secondary amines effects smooth conversion to the corresponding 4-amino derivatives at ambient temperature within 2-4 hours. This method achieves excellent yields (75-92%) for aliphatic, cyclic, and heteroaromatic amines while avoiding the high temperatures (80-120°C) and corrosive reagents required in chlorination-based routes. Crucially, the ethyl ester functionality remains intact under these conditions, demonstrating the chemoselectivity of this approach. The methodology significantly expands accessible chemical space for thienopyrimidine derivatives bearing acid-sensitive or polar functional groups incompatible with POCl₃-mediated chlorination [5].
The synthesis of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate derivatives employs two fundamentally distinct strategies: conventional solution-phase synthesis and solid-phase organic synthesis, each with characteristic advantages and limitations. Solution-phase methods typically involve sequential reactions in homogeneous media, requiring intermediate purification after each synthetic step. In contrast, solid-phase approaches anchor intermediates to insoluble polymeric supports, enabling purification through simple filtration and washing procedures [5].
A comprehensive comparison reveals significant differences in reaction efficiency and operational complexity. Solution-phase synthesis of PI3K inhibitors derived from ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate typically achieves overall yields of 45-65% across 3-4 steps, requiring column chromatography after each amination/functionalization step. Solid-phase routes using Rink amide resin achieve comparable overall yields (55-70%) but eliminate chromatographic purification, significantly reducing solvent consumption and processing time. However, solution-phase chemistry offers superior reaction monitoring through standard analytical techniques (TLC, HPLC), while solid-phase reactions require cleavage of analytical samples for characterization. For large-scale production (>100 mmol), solution-phase methods remain preferred due to established reactor technology and lower resin costs. Conversely, solid-phase synthesis excels in library generation where parallel synthesis of 50-100 analogs is required, particularly for lead optimization phases in drug discovery [5] [7].
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Typical Scale | 10 mmol - 1 mol | 0.01 - 5 mmol |
Intermediate Purification | Chromatography/recrystallization | Filtration/washing |
Reaction Monitoring | Direct (TLC, HPLC, NMR) | Indirect (cleavage required) |
Functional Group Tolerance | Broad | Moderate (resin compatibility) |
Automation Potential | Moderate | Excellent |
Typical Overall Yield | 45-65% | 55-70% |
Key Advantage | Scalability | Purification efficiency |
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate serves as a versatile synthetic linchpin in multi-step preparations of biologically active molecules due to the exceptional reactivity of its C-4 chlorine toward nucleophilic displacement. This intermediate functions as a molecular scaffold enabling divergent synthesis through sequential functionalization of its reactive centers: the 4-position undergoes nucleophilic substitution while the ester moiety allows hydrolytic conversion to carboxylic acid derivatives or reduction to alcohols [5] .
In anticancer agent development, this intermediate enables efficient generation of dual PI3K/mTOR inhibitors through sequential amination strategies. Initial displacement with morpholine (neat, 80°C, 2h) provides the 4-morpholino intermediate, which subsequently undergoes ester hydrolysis (LiOH, THF/water) and amide coupling with aryl amines using HATU or PyBOP activation. This approach yielded compound VIb which demonstrated 72% and 84% inhibition of PI3Kβ and PI3Kγ isoforms respectively at 10μM concentration. The chlorine displacement kinetics show remarkable discrimination between nucleophiles: aliphatic amines react selectively at 25-60°C while phenols require elevated temperatures (80-120°C), enabling sequential derivatization strategies [5].
For antimicrobial applications, palladium-catalyzed carbonylation transforms ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate into novel thieno[2,3-d]pyrimidine-4-carboxylic acids. Using Pd(dppf)Cl₂ catalyst under CO atmosphere (50 psi) in methanol/DMF mixtures at 85°C, this carbonylative esterification achieves 63-71% isolated yields. Subsequent hydrolysis provides carboxylic acids suitable for combinatorial synthesis of amide derivatives exhibiting significant activity against Pseudomonas aeruginosa (MIC 8-32 μg/mL), comparable to streptomycin controls. The methodology demonstrates how this versatile intermediate serves as a molecular platform for accessing diverse heterocyclic architectures through transition metal-mediated transformations .
Table 3: Key Derivatives Synthesized from Ethyl 4-Chlorothieno[3,2-d]pyrimidine-2-carboxylate
Derivative Class | Biological Target | Key Transformation | Notable Activity |
---|---|---|---|
4-Morpholinothienopyrimidines | PI3K isoforms | Nucleophilic substitution | 72-84% enzyme inhibition at 10μM |
Thienopyrimidine-4-carboxylic acids | Antimicrobial agents | Pd-catalyzed carbonylation | Anti-Pseudomonas activity (MIC 8-32 μg/mL) |
4-Anilinothienopyrimidines | VEGFR-2 | Buchwald-Hartwig amination | Anti-angiogenic effects at μM levels |
4-Alkoxy thienopyrimidines | Sirtuin modulators | Alkoxide displacement | Enzyme modulation for neurodegenerative disorders |
The strategic importance of this intermediate extends to targeted cancer therapeutics where it serves as the cornerstone for synthesizing VEGFR-2 inhibitors. Through Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C) with 3-chloro-4-fluoroaniline followed by ester hydrolysis, researchers obtained nanomolar inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase activity. These compounds demonstrated potent anti-angiogenic effects in human umbilical vein endothelial cell (HUVEC) proliferation assays, blocking endothelial tube formation at micromolar concentrations. The synthetic versatility of ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate in constructing these diverse pharmacophores underscores its indispensable role as a multifunctional building block in modern medicinal chemistry [7].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2